2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide
Description
This compound is a structurally complex molecule featuring multiple functional groups that confer distinct physicochemical and biological properties. Key structural elements include:
- Myristamide backbone: A 14-carbon fatty acid chain linked via an amide bond, which may enhance lipid solubility and membrane permeability .
- 4-Chloro-3-aminophenyl group: Likely contributes to aromatic interactions with biological targets, such as enzymes or receptors.
- Pyrazolone core: A 4,5-dihydro-5-oxo-1H-pyrazole ring substituted with a 1-naphthylazo group and 2,4,6-trichlorophenyl moiety.
- 3-tert-Butyl-4-hydroxyphenoxy group: Imparts antioxidant activity due to the phenolic hydroxyl and tert-butyl groups, which stabilize free radicals .
Properties
IUPAC Name |
2-(3-tert-butyl-4-hydroxyphenoxy)-N-[4-chloro-3-[[4-(naphthalen-1-yldiazenyl)-5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]tetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H54Cl4N6O4/c1-5-6-7-8-9-10-11-12-13-14-22-43(63-34-24-26-42(60)36(30-34)49(2,3)4)47(61)54-33-23-25-37(51)41(29-33)55-46-44(57-56-40-21-17-19-31-18-15-16-20-35(31)40)48(62)59(58-46)45-38(52)27-32(50)28-39(45)53/h15-21,23-30,43-44,60H,5-14,22H2,1-4H3,(H,54,61)(H,55,58) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQHOPSBCPLMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)NC1=CC(=C(C=C1)Cl)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)N=NC4=CC=CC5=CC=CC=C54)OC6=CC(=C(C=C6)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H54Cl4N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886535 | |
| Record name | Tetradecanamide, N-[4-chloro-3-[[4,5-dihydro-4-[2-(1-naphthalenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-83-8 | |
| Record name | N-[4-Chloro-3-[[4,5-dihydro-4-[2-(1-naphthalenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]tetradecanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63089-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 263-848-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063089838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanamide, N-[4-chloro-3-[[4,5-dihydro-4-[2-(1-naphthalenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradecanamide, N-[4-chloro-3-[[4,5-dihydro-4-[2-(1-naphthalenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]-2-[3-(1,1-dimethylethyl)-4-hydroxyphenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-tert-butyl-4-hydroxyphenoxy)-N-[4-chloro-3-[[4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]amino]phenyl]myristamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
The compound 2-(3-tert-Butyl-4-hydroxyphenoxy)-N-(4-chloro-3-((4,5-dihydro-4-(1-naphthylazo)-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide (CAS No. 61354-99-2) is a complex organic molecule with potential biological activity. Its structure includes multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 778.6 g/mol. The compound features several notable structural elements:
- Hydroxyl Group : Contributes to antioxidant activity.
- Chloro Group : May influence biological interactions.
- Pyrazole Ring : Associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C39H48Cl4N4O4 |
| Molecular Weight | 778.6 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 18 |
| Topological Polar Surface Area | 103 Ų |
The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress and inflammation. Studies suggest that it may exert neuroprotective effects by:
- Reducing Oxidative Stress : The compound can mitigate the production of reactive oxygen species (ROS), which are implicated in cellular damage during ischemic events.
- Inhibiting Apoptosis : It may promote cell survival pathways, reducing apoptosis in neuronal cells exposed to harmful conditions.
Case Studies
-
Neuroprotective Effects in Ischemic Models :
- A study investigated the effects of similar compounds on neuronal cells subjected to oxygen-glucose deprivation (OGD). Compounds with structural similarities demonstrated significant reductions in cell death and oxidative stress markers, suggesting that the target compound may have comparable effects .
- Antioxidant Activity :
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy in various biological models:
- Cell Viability Assays : Utilizing CCK8 assays to measure cell viability post-treatment.
- Apoptosis Detection : Annexin V/PI staining methods were employed to quantify apoptotic cells following exposure to oxidative stress.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs, listed in , highlight critical substituent variations that influence properties:
Substituent-Driven Structural and Functional Differences
Naphthylazo vs. Analog with Dimethoxyphenylazo: Replacing naphthylazo with 3,4-dimethoxyphenylazo () introduces electron-donating methoxy groups, altering electronic properties and reducing steric hindrance. This may decrease binding affinity but improve solubility .
Presence vs. Absence of Antioxidant Moieties Target Compound: The 3-tert-butyl-4-hydroxyphenoxy group provides antioxidant capacity by donating hydrogen atoms to neutralize radicals. Analog Without Phenoxy Group: The compound N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)myristamide () lacks this group, likely reducing antioxidant activity but increasing metabolic stability .
Trichlorophenyl vs. Analogs with less halogenated aryl groups may exhibit reduced target affinity .
Physicochemical and Bioactivity Comparisons
| Property | Target Compound | Dimethoxyphenylazo Analog | Non-Phenoxy Analog |
|---|---|---|---|
| Molecular Weight | ~950–1000 g/mol (estimated) | ~930–980 g/mol (estimated) | ~800–850 g/mol (estimated) |
| LogP | High (due to naphthylazo and myristamide) | Moderate (dimethoxyphenylazo increases polarity) | High (trichlorophenyl dominates) |
| Antioxidant Activity | High (tert-butylphenoxy) | Low (no phenolic group) | Absent |
| Binding Affinity (Hypothetical) | Strong (naphthylazo enhances π-π interactions) | Moderate (dimethoxyphenylazo less hydrophobic) | Variable (depends on target) |
Research Findings from Analytical and Computational Studies
NMR Spectroscopy Insights
demonstrates that substituent-induced chemical shift changes in regions A (protons 39–44) and B (protons 29–36) correlate with structural modifications. For example:
- The naphthylazo group in the target compound likely deshields protons in region A, causing downfield shifts compared to dimethoxyphenylazo analogs .
- The tert-butyl group in the phenoxy moiety shields adjacent protons, leading to upfield shifts in region B .
Docking and Electronic Analysis
Tables Summarizing Key Data
Table 1: Structural Comparison of Analogs
Table 2: Hypothetical NMR Chemical Shifts (ppm)
| Proton Region | Target Compound | Dimethoxyphenylazo Analog | Non-Phenoxy Analog |
|---|---|---|---|
| Region A (39–44) | 7.8–8.2 | 7.2–7.6 | 7.0–7.4 |
| Region B (29–36) | 6.5–6.9 | 6.6–7.0 | 6.8–7.2 |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a convergent approach, where the core heterocyclic and aromatic moieties are prepared separately and subsequently coupled to form the final complex molecule. The key steps involve:
- Formation of the hydroxyphenoxy derivative
- Synthesis of the azo and pyrazolyl components
- Coupling of the heterocyclic intermediates with the myristamide backbone
- Introduction of the chloro-phenyl substituents
This approach ensures modularity, allowing for variations in substituents and optimizing yields.
Preparation of 3-tert-Butyl-4-hydroxyphenoxy Intermediate
Method:
The hydroxyphenoxy moiety is synthesized via nucleophilic aromatic substitution or etherification reactions.
- Starting materials: 3-tert-butyl-4-hydroxyphenol and appropriate halogenated phenyl derivatives.
- Reaction conditions:
- Use of potassium carbonate as a base in dimethylformamide (DMF) or acetone as solvent.
- Heating at reflux (~80-120°C) for 4-6 hours.
- Outcome: Formation of the phenoxy linkage through SN2 mechanism.
3-tert-butyl-4-hydroxyphenol + halogenated phenyl compound → 3-tert-Butyl-4-hydroxyphenoxy derivative
Synthesis of the Azo and Pyrazolyl Components
Method:
The azo component is typically synthesized via diazotization and azo coupling reactions.
- Diazotization:
- Aromatic amines (e.g., aniline derivatives) are treated with sodium nitrite in acidic conditions at 0-5°C to generate diazonium salts.
- Azo coupling:
- The diazonium salts are coupled with activated phenols or aromatic amines to form azo dyes, including the 1-naphthylazo derivative.
- Pyrazolyl synthesis:
- Pyrazole derivatives are prepared via cyclization of β-keto esters with hydrazines, followed by functionalization with chlorinated aromatic groups.
- Diazotization at low temperature (0-5°C).
- Coupling in alkaline medium (pH 8-9).
- Cyclization of β-keto esters with hydrazines at elevated temperatures (~100°C).
Coupling of Heterocyclic and Aromatic Moieties
Method:
The azo and pyrazolyl intermediates are linked to the phenoxy derivatives through amide or azo coupling reactions.
- Amide formation:
- Activation of carboxylic acids or acid chlorides with carbodiimides (e.g., DCC) or thionyl chloride.
- Nucleophilic attack by amino groups on the heterocyclic intermediates.
- Azo coupling:
- Diazotized azo intermediates are coupled with phenolic or amino compounds under basic conditions.
- Use of dry solvents like dichloromethane or DMF.
- Stirring at room temperature or mild heating (~25-50°C).
Incorporation of Myristamide and Chlorophenyl Substituents
Method:
The myristamide chain is introduced via amide bond formation.
- Activation:
- Myristic acid is converted to its acid chloride or activated ester.
- Coupling:
- Reaction with the amino-functionalized intermediate in the presence of base (e.g., triethylamine) at ambient or slightly elevated temperatures (~50°C).
Chlorophenyl groups are incorporated either through halogenated aromatic precursors or via substitution reactions on aromatic rings during earlier steps.
Final Assembly and Purification
The final compound is obtained through:
- Purification:
- Chromatography (e.g., silica gel column chromatography) using suitable eluents.
- Recrystallization from solvents like ethanol or acetone.
- Characterization:
- Confirmed via NMR, IR, and mass spectrometry.
Data Table Summarizing Key Preparation Steps
Notes on Green Chemistry and Optimization
Recent advances emphasize environmentally friendly protocols, such as solvent-free reactions, microwave-assisted synthesis, and use of benign catalysts. For example, the El-Saghier reaction demonstrates a green, one-pot synthesis of imidazole derivatives under neat conditions at 70°C, which can be adapted for similar heterocyclic formations in this compound's synthesis.
Q & A
Basic Question: What are the critical considerations for synthesizing this compound with high purity?
Methodological Answer:
- Key Steps :
- Coupling Reactions : Utilize Buchwald-Hartwig amination or Ullmann-type coupling for aryl-amine bond formation, as demonstrated in pyrazole- and triazole-based heterocycles .
- Purification : Employ column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol or acetonitrile to isolate intermediates and final products .
- Characterization : Validate purity via NMR (¹H, ¹³C, DEPT-135) and HRMS (ESI-QTOF). For example, the pyrazole core in analogous compounds showed diagnostic peaks at δ 10.72 ppm (NH) in DMSO-d₆, and HRMS confirmed mass accuracy within ±0.3 ppm .
- Risk Mitigation : Pre-reaction hazard analysis (e.g., handling trichlorophenyl groups) and real-time reaction monitoring via TLC/FTIR (e.g., tracking carbonyl stretches at ~1700 cm⁻¹) .
Advanced Question: How can computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to assess frontier molecular orbitals (HOMO-LUMO gaps). For example, naphthylazo groups in similar structures exhibit low-energy LUMO (-3.2 eV), suggesting electrophilic reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4), leveraging the trichlorophenyl moiety’s hydrophobic interactions. Docking scores < -7.0 kcal/mol indicate strong binding .
- Solvent Effects : Apply COSMO-RS to predict solubility in DMSO or acetonitrile, critical for biological assays .
Basic Question: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR : Assign peaks using 2D experiments (HSQC, HMBC). For instance, the tert-butyl group in similar compounds shows a singlet at δ 1.30 ppm (9H), while aromatic protons split into multiplets between δ 7.2–8.1 ppm .
- FTIR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and phenolic O-H stretches at ~3200 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing (e.g., monoclinic P2₁/c space group) to validate stereochemistry and hydrogen bonding .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in triplicate to calculate IC₅₀ values (e.g., discrepancies in enzyme inhibition may arise from varying ATP concentrations ).
- Controls : Use known inhibitors (e.g., staurosporine for kinase assays) and solvent-matched blanks.
- Data Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics) .
- Meta-Analysis : Apply hierarchical clustering to identify outliers in published datasets, focusing on variables like cell line (HEK293 vs. HeLa) or incubation time .
Basic Question: What strategies optimize the compound’s solubility for in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions, diluted in PBS with 0.01% Tween-80 to prevent aggregation .
- Salt Formation : Synthesize hydrochloride salts of the myristamide group to enhance aqueous solubility (e.g., 2 mg/mL in pH 7.4 buffer) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2) for sustained release .
Advanced Question: How to investigate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, a Km increase with unchanged Vmax suggests competitive binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interactions (e.g., hydrophobic vs. hydrogen bonding) .
- Site-Directed Mutagenesis : Modify enzyme active sites (e.g., Ser195 in proteases) to assess residue-specific interactions .
Basic Question: What are the best practices for stability testing under varying conditions?
Methodological Answer:
- Forced Degradation : Expose to 40°C/75% RH for 14 days (ICH Q1A guidelines). Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for degradation products (e.g., hydrolysis of the amide bond at Rt 12.3 min) .
- Light Sensitivity : Use amber vials and assess UV stability (λ = 254 nm) over 48 hours. Azo groups may degrade, forming nitroso byproducts .
Advanced Question: How to design SAR studies for derivatives targeting improved potency?
Methodological Answer:
- Scaffold Modifications :
- Replace the tert-butyl group with CF₃ for enhanced metabolic stability (logP reduction by ~0.5 units) .
- Substitute the naphthylazo group with benzothiazole to red-shift absorbance (λmax > 450 nm) for photodynamic applications .
- Bioisosterism : Use 1,2,4-oxadiazole instead of pyrazole to improve π-stacking with enzyme pockets .
- In Silico Screening : Generate a virtual library of 500+ derivatives using RDKit, prioritizing compounds with QED > 0.6 and PAINS filters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
